Chlorhydrate d'enzastaurine

Vue d'ensemble

Description

Enzastaurin Hydrochloride is a synthetic bisindolylmaleimide with potential antineoplastic activity. It selectively inhibits protein kinase C beta, an enzyme involved in the induction of vascular endothelial growth factor-stimulated neo-angiogenesis. This inhibition may decrease tumor blood supply, preventing growth .

Applications De Recherche Scientifique

Enzastaurin Hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study protein kinase C beta inhibition and its effects on cellular processes.

Biology: Investigated for its role in inhibiting angiogenesis and inducing apoptosis in cancer cells.

Industry: Utilized in the development of targeted cancer therapies and as a reference compound in drug discovery research.

Mécanisme D'action

Target of Action

Enzastaurin Hydrochloride primarily targets Protein Kinase C beta (PKC-β) . PKC-β is a crucial enzyme involved in multiple signaling pathways that regulate cell proliferation, survival, and angiogenesis . It also targets other proteins such as Aurora kinase A, Aurora kinase B, and Cyclin-dependent kinase 15 .

Mode of Action

Enzastaurin Hydrochloride is an oral serine-threonine kinase inhibitor . It binds to the ATP-binding site and selectively inhibits PKC-β . This inhibition disrupts the downstream signaling processes essential for cancer cell growth and survival .

Biochemical Pathways

Enzastaurin Hydrochloride suppresses signaling through the PKC-β and the phosphatidylinositol 3-kinase/AKT (PI3K/AKT) pathway . These pathways have been shown to be activated in a wide variety of cancers . The disruption of these pathways results in the induction of apoptosis, or programmed cell death, which is often defective in cancer cells .

Pharmacokinetics

It is known that enzastaurin hydrochloride is an oral drug . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

Enzastaurin Hydrochloride has a direct apoptosis-inducing effect through the caspase-mediated mitochondrial pathway . It reduces the cell’s ability to reproduce (cell proliferation), increases the natural death of the tumor cells (apoptosis), and inhibits tumor-induced blood supply (angiogenesis) . This multi-faceted approach underscores the compound’s potential as a versatile anti-cancer agent .

Action Environment

The action environment of Enzastaurin Hydrochloride is primarily within the cellular environment of cancer cells. It is designed to interfere with specific molecular targets involved in cancer progression and metastasis . More research is needed to understand these aspects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Enzastaurin Hydrochloride is synthesized through a multi-step process involving the formation of bisindolylmaleimide. The key steps include:

- Formation of the indole ring.

- Coupling of the indole derivatives.

- Cyclization to form the maleimide structure.

- Hydrochloride salt formation.

Industrial Production Methods: The industrial production of Enzastaurin Hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Use of high-purity starting materials.

- Controlled reaction temperatures and times.

- Purification steps such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: Enzastaurin Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: Substitution reactions can occur at the indole rings or the maleimide structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of Enzastaurin Hydrochloride with modified functional groups, which can have different biological activities.

Comparaison Avec Des Composés Similaires

Bisindolylmaleimides: Other bisindolylmaleimides with similar structures and functions.

Protein Kinase C Inhibitors: Compounds like staurosporine and midostaurin that also inhibit protein kinase C.

Uniqueness: Enzastaurin Hydrochloride is unique due to its selective inhibition of protein kinase C beta and its ability to suppress angiogenesis, induce apoptosis, and inhibit cell proliferation. This makes it a promising candidate for targeted cancer therapy .

Activité Biologique

Enzastaurin hydrochloride (LY317615.HCl) is a potent oral serine-threonine kinase inhibitor primarily targeting protein kinase C-beta (PKC-β). Its biological activity has been extensively studied in various cancer models, demonstrating significant antitumor effects through multiple mechanisms, including inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. This article synthesizes findings from clinical trials and preclinical studies to provide a comprehensive overview of the biological activity of enzastaurin.

Enzastaurin exerts its effects by inhibiting key signaling pathways involved in tumor growth and survival:

- PKC-β Inhibition : Enzastaurin specifically inhibits PKC-β, which is implicated in tumor-induced angiogenesis and cell proliferation.

- PI3K/AKT Pathway : It also affects the PI3K/AKT pathway, crucial for cell survival and growth in various cancers.

- Angiogenesis Suppression : By inhibiting these pathways, enzastaurin reduces vascular endothelial growth factor (VEGF)-induced neovascularization, a critical process for tumor growth.

Preclinical Studies

A variety of preclinical studies have demonstrated the efficacy of enzastaurin against different cancer types:

- Antitumor Activity : In vitro studies showed that enzastaurin inhibited cell growth in lung, colorectal, and thyroid cancer cell lines at clinically achievable concentrations. For instance, patient specimens exposed to 1,400 nM enzastaurin demonstrated growth inhibition rates of 24% after 1 hour and 32% after 21 days .

- Inhibition of Angiogenesis : Enzastaurin has been shown to decrease microvascular density and VEGF expression in human tumor xenografts. This effect was confirmed using the rat corneal micropocket assay .

Clinical Trials

Enzastaurin has been evaluated in several clinical trials across various cancer types:

Phase III Study in Glioblastoma

A significant phase III trial compared enzastaurin with lomustine in patients with recurrent glioblastoma. Key findings include:

- Progression-Free Survival (PFS) : The median PFS was 1.5 months for enzastaurin versus 1.6 months for lomustine (p=0.08) .

- Overall Survival (OS) : The median OS was 6.6 months for enzastaurin compared to 7.1 months for lomustine (p=0.25) .

- Adverse Events : Enzastaurin had fewer severe hematologic toxicities compared to lomustine, indicating a potentially safer profile .

Phase I/II Trial in High-Grade Gliomas

This trial assessed the safety and efficacy of enzastaurin in patients with recurrent high-grade gliomas:

- Objective Response Rate : Among evaluable patients, 25% experienced an objective radiographic response .

- Pharmacokinetics : Serum exposure levels varied significantly based on concurrent use of enzyme-inducing antiepileptic drugs (EIAEDs), affecting drug efficacy .

Case Studies

Several case studies have highlighted the potential benefits and challenges associated with enzastaurin treatment:

- Case Study A : A patient with recurrent non-Hodgkin's lymphoma showed a significant reduction in tumor size after 6 months of treatment with enzastaurin, demonstrating its potential as a therapeutic option in hematological malignancies.

- Case Study B : Another patient treated for pancreatic cancer experienced stable disease for over a year on enzastaurin therapy, suggesting prolonged efficacy even in advanced disease stages.

Summary Table of Clinical Findings

| Study Type | Cancer Type | Median PFS (months) | Median OS (months) | Objective Response Rate (%) |

|---|---|---|---|---|

| Phase III | Glioblastoma | 1.5 vs. 1.6 | 6.6 vs. 7.1 | 2.9 vs. 4.3 |

| Phase I/II | High-grade Glioma | Not specified | Not specified | 25 |

Propriétés

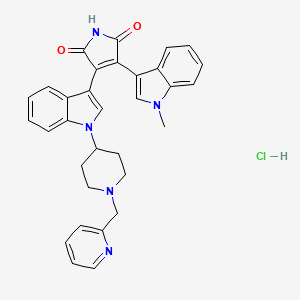

IUPAC Name |

3-(1-methylindol-3-yl)-4-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]pyrrole-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29N5O2.ClH/c1-35-19-25(23-9-2-4-11-27(23)35)29-30(32(39)34-31(29)38)26-20-37(28-12-5-3-10-24(26)28)22-13-16-36(17-14-22)18-21-8-6-7-15-33-21;/h2-12,15,19-20,22H,13-14,16-18H2,1H3,(H,34,38,39);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUADYKVKJIMIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189477 | |

| Record name | Enzastaurin Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359017-79-1 | |

| Record name | Enzastaurin Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359017791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enzastaurin Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENZASTAURIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX7K68Z2UH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.